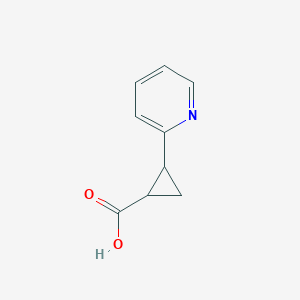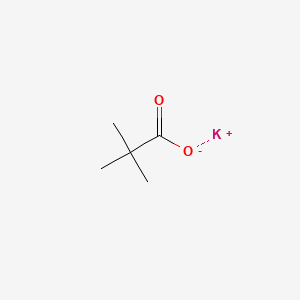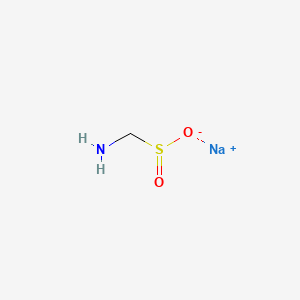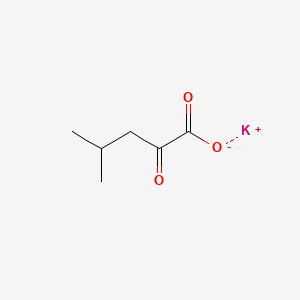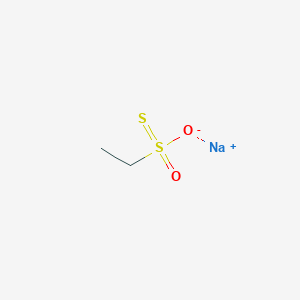
乙硫磺酸钠
描述
S-Sodium Ethanethiosulfonate, also known as sodium ethanesulfonothioate, is a chemical compound with the molecular formula C2H6O2S2 and a molecular weight of 148.18 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for S-Sodium Ethanethiosulfonate is1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 . This indicates the presence of two carbon atoms, six hydrogen atoms, two oxygen atoms, two sulfur atoms, and one sodium atom in the molecule. Physical And Chemical Properties Analysis
S-Sodium Ethanethiosulfonate is a solid substance that appears as a white or almost white crystal .科学研究应用
检测的荧光探针
使用对甲苯磺酸钠水溶液合成的硫掺杂石墨烯量子点 (S-GQDs) 表现出改进的电子性质和表面化学反应性。这些特性使 S-GQDs 成为高效的荧光探针,可高度选择性地检测 Fe(3+),展示了在临床诊断和设计针对生物相关靶标的有效荧光探针中的潜在应用 (李淑华等,2014)。
生化研究
常见的缓冲盐 2-(N-吗啉基)乙磺酸钠 (NaMES) 由于其稳定的缓冲能力而广泛用于生物和生化研究。NaMES 的 X 射线衍射分析提供了对其结构性质的见解,促进了其在研究应用中的频繁使用 (J. Deschamps 等,2002)。
心脏保护研究
硫代硫酸钠 (STS) 后处理已被证明可以保留经受缺血再灌注损伤的分离大鼠心脏的线粒体结构、功能和数量。这项研究突出了 STS 在治疗心血管疾病中的治疗应用,表明其具有心脏保护的潜力 (S. Ravindran 和 G. Kurian,2018)。
电化学表征
研究用于制造用于 Ag+ 检测的离子选择性电极 (ISE) 的掺杂离子的磺化噻吩展示了这些化合物在电化学表征中的应用。这项研究不仅扩展了对离子选择性传感器的理解,而且促进了电化学分析技术的进步 (Zekra Mousavi 等,2008)。
环境应用
使用焦硫酸钠 (SBS) 减少奶浆中的氨和酒精排放说明了其环境应用。SBS 有效地减轻了排放,突出了其在农业和环境管理实践中改善空气质量的潜力 (孙华为等,2008)。
安全和危害
S-Sodium Ethanethiosulfonate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System (GHS) . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing .
作用机制
Mode of Action
It is known to participate in sulfur transfer reactions, which are crucial for various biochemical processes .
Biochemical Pathways
S-Sodium Ethanethiosulfonate is involved in sulfur transfer reactions, which are part of larger biochemical pathways. These pathways are essential for the synthesis of various sulfur-containing compounds .
Result of Action
It is known to participate in sulfur transfer reactions, which are crucial for various biochemical processes .
生化分析
Biochemical Properties
S-Sodium Ethanethiosulfonate plays a significant role in biochemical reactions, particularly in the modification of thiol groups in proteins and enzymes . It interacts with cysteine residues in proteins, forming disulfide bonds that can alter the protein’s structure and function. This compound is known to interact with various enzymes, including proteases and kinases, by modifying their active sites and influencing their catalytic activity . The nature of these interactions often involves the formation of covalent bonds between S-Sodium Ethanethiosulfonate and the thiol groups of cysteine residues, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
S-Sodium Ethanethiosulfonate has been shown to affect various types of cells and cellular processes. It influences cell function by modifying the redox state of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of thiol groups in signaling proteins can alter their activity and downstream signaling events. Additionally, S-Sodium Ethanethiosulfonate can affect the expression of genes involved in oxidative stress responses and metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of S-Sodium Ethanethiosulfonate involves its interaction with thiol groups in proteins and enzymes. By forming disulfide bonds with cysteine residues, it can inhibit or activate enzyme activity, depending on the specific protein and the nature of the modification . This compound can also induce conformational changes in proteins, affecting their stability and function. Furthermore, S-Sodium Ethanethiosulfonate can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Sodium Ethanethiosulfonate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, particularly in aqueous solutions . Long-term exposure to S-Sodium Ethanethiosulfonate can lead to cumulative effects on cellular function, including alterations in redox balance and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of S-Sodium Ethanethiosulfonate vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At high doses, S-Sodium Ethanethiosulfonate can induce toxic effects, including oxidative stress, cell death, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. It is essential to carefully control the dosage of S-Sodium Ethanethiosulfonate in experimental settings to avoid adverse effects .
Metabolic Pathways
S-Sodium Ethanethiosulfonate is involved in various metabolic pathways, particularly those related to redox regulation and sulfur metabolism . It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the cellular redox state and the levels of reactive oxygen species . Additionally, S-Sodium Ethanethiosulfonate can affect the flux of metabolites through these pathways, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, S-Sodium Ethanethiosulfonate is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of S-Sodium Ethanethiosulfonate within cells can influence its activity and effects on cellular function .
Subcellular Localization
S-Sodium Ethanethiosulfonate is localized to specific subcellular compartments, where it exerts its effects on cellular function . It can be targeted to organelles such as the mitochondria and endoplasmic reticulum through specific targeting signals and post-translational modifications . The subcellular localization of S-Sodium Ethanethiosulfonate can influence its activity and interactions with other biomolecules, affecting cellular metabolism and function .
属性
IUPAC Name |
sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVIEQBTMLLCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635520 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31999-88-9 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)


